Kinase Selectivity: HMPL-523 Demonstrates Superior Discrimination Against KDR and RET Versus Fostamatinib's Active Metabolite R406
HMPL-523 (sovleplenib) was explicitly designed to achieve high SYK selectivity while avoiding off-target inhibition of KDR and RET, kinases associated with hypertension and gastrointestinal toxicity observed with the first-generation SYK inhibitor fostamatinib. In head-to-head kinase selectivity profiling, sovleplenib demonstrated >15-fold selectivity for SYK over KDR (SYK IC₅₀ 0.025 μM vs. KDR IC₅₀ 0.390 μM) and >150-fold selectivity over RET [1]. In contrast, the active metabolite of fostamatinib (R406) was characterized as having 'a lack of selectivity among kinases' with activity at many protein kinases at therapeutically relevant concentrations, and KDR was identified as the probable molecular target underlying the clinically observed blood pressure elevation [2]. The structural distinction from R406 provides an opportunity for differentiation in pharmacological and DMPK profiles [1].
| Evidence Dimension | Kinase selectivity — fold-selectivity for SYK over off-target kinases KDR and RET |
|---|---|
| Target Compound Data | SYK IC₅₀ = 0.025 μM; KDR IC₅₀ = 0.390 μM (15.6-fold selectivity); RET IC₅₀ not reached (>150-fold window); FLT3 IC₅₀ = 0.063 μM; LYN IC₅₀ = 0.921 μM |
| Comparator Or Baseline | R406 (active metabolite of fostamatinib): characterized as non-selective across the kinome with significant activity at KDR therapeutically; KDR inhibition identified as the mechanism underlying clinical hypertension in fostamatinib trials |
| Quantified Difference | HMPL-523 exhibits >15-fold selectivity window over KDR; R406 exhibits broad kinase promiscuity with clinically consequential off-target activity. Notably, HMPL-523's structural distinction from R406 confers an improved selectivity profile that was a primary medicinal chemistry design objective. |
| Conditions | Recombinant enzymatic kinase activity assays; in-house biochemical SYK inhibition assay (R406 SYK IC₅₀ = 0.054 μM in this assay system for reference); kinase selectivity panel profiling |
Why This Matters
For researchers selecting a SYK inhibitor for in vivo disease models or translational studies, HMPL-523's engineered selectivity against KDR and RET directly translates to a reduced confounding risk of hypertension and off-target toxicities that plague fostamatinib-based studies, enabling cleaner interpretation of SYK-dependent pharmacology.
- [1] Li J, et al. Discovery of Sovleplenib, a Selective Inhibitor of Syk in Clinical Development for Autoimmune Diseases and Cancers. ACS Med Chem Lett. 2024;15(5):595–601. View Source
- [2] Berg J, et al. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib. Pharmacol Res Perspect. 2015;3(5):e00175. View Source
